molecular formula C21H18N2O3S B2633115 (E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1331575-55-3

(E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2633115
CAS RN: 1331575-55-3
M. Wt: 378.45
InChI Key: JTXAZUXZLQAIRQ-BQYQJAHWSA-N
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Description

(E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

(E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide is involved in various chemical synthesis processes and exhibits unique chemical properties. For instance, the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine under different conditions yielded mixtures of trans- and cis-tetrahydroisoquinoline-4-carboxylic acids. This process highlights the compound's role in synthesizing new tetrahydroisoquinolinones with potential pharmacological interest (Kandinska, Kozekov, & Palamareva, 2006). Moreover, the development of novel 1,2,3,4-tetrahydroisoquinoline derivatives as selective dopamine D3 receptor ligands further illustrates its significance in medicinal chemistry (Mach et al., 2004).

Anticancer Potential

Research into novel quinolines carrying pyridine and other moieties, where (E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide could potentially serve as a precursor, indicates a promising avenue for developing anticancer agents. These compounds have been evaluated for cytotoxic activity against breast cancer cell lines, demonstrating the compound's potential as a backbone for therapeutic agents (Ghorab et al., 2016).

Enzyme Inhibition for Antiviral Applications

A novel chemical compound closely related to the structure of interest has been identified as an inhibitor of SARS coronavirus helicase, showcasing the potential of such compounds in antiviral research. This specific compound suppresses the enzymatic activities of SARS coronavirus helicase, offering a new avenue for developing treatments against coronaviruses (Lee et al., 2017).

Neurological and Psychological Applications

Additionally, the compound's structural analogs have been explored for their neurological effects, particularly as positive allosteric modulators of nicotinic receptors, suggesting potential applications in treating anxiety and depression (Targowska-Duda et al., 2019).

Green Chemistry and Biocatalysis

Explorations into enantioselective ene-reduction of closely related compounds by marine and terrestrial fungi highlight the role of (E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide in green chemistry. This approach demonstrates the synthesis of stereochemically complex compounds through environmentally friendly processes (Jimenez et al., 2019).

properties

IUPAC Name

(E)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c24-20(8-7-18-3-2-12-27-18)22-17-6-5-15-9-10-23(14-16(15)13-17)21(25)19-4-1-11-26-19/h1-8,11-13H,9-10,14H2,(H,22,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXAZUXZLQAIRQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CS3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CS3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide

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